molecular formula C9H8O4S B13692418 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione

4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione

Cat. No.: B13692418
M. Wt: 212.22 g/mol
InChI Key: RSOQOHPAHVYTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione is a chemical compound belonging to the class of benzo[d][1,3]dioxoles. It is characterized by the presence of two methoxy groups and a thione group attached to a benzodioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-dimethoxy-1,3-benzodioxole with sulfurizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it a subject of study in biochemical research.

    Medicine: Potential therapeutic applications are being explored due to its biological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

    4,6-Dimethoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the benzodioxole core structure.

    4,6-Dimethoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.

Uniqueness: 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

4,6-dimethoxy-1,3-benzodioxole-2-thione

InChI

InChI=1S/C9H8O4S/c1-10-5-3-6(11-2)8-7(4-5)12-9(14)13-8/h3-4H,1-2H3

InChI Key

RSOQOHPAHVYTFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OC(=S)O2

Origin of Product

United States

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